molecular formula C11H15NO2 B13337808 3-Ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid

3-Ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid

Cat. No.: B13337808
M. Wt: 193.24 g/mol
InChI Key: IINGPYKQMVQMIV-UHFFFAOYSA-N
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Description

3-Ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features, which include a fused bicyclic system containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable dicarbonyl compound, followed by cyclization to form the indolizine ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid

InChI

InChI=1S/C11H15NO2/c1-2-8-7-9(11(13)14)10-5-3-4-6-12(8)10/h7H,2-6H2,1H3,(H,13,14)

InChI Key

IINGPYKQMVQMIV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2N1CCCC2)C(=O)O

Origin of Product

United States

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